
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline” is similar to the one you’re asking about . It has a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol . The IUPAC name for this compound is 3-(5,5-dimethyl-1,3-dioxan-2-yl)aniline .
Chemical Reactions Analysis
The synthesis of “N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids” involves reactions with 3-(5,5-dimethyl-1,3-dioxane-2-yl)propanal . This might give some insight into the types of reactions that “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxyvalerophenone” could undergo.
Physical And Chemical Properties Analysis
The related compound “3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline” has a molecular weight of 207.27 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 207.125928785 g/mol .
Aplicaciones Científicas De Investigación
Solar Cell Application
One of the significant applications of compounds related to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone is in the field of solar energy. A study by Jørgensen and Krebs (2005) focused on the synthesis of new monomers for the stepwise synthesis of oligophenylenevinylenes (OPVs), a class of compounds closely related to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone. These compounds were then tested as active materials in photovoltaic cells, showing conversion efficiencies in the range of 0.5-1%, which highlights their potential in the development of plastic solar cells (Jørgensen & Krebs, 2005).
Synthesis and Structural Analysis
The compound and its derivatives are also valuable in synthetic chemistry for creating new molecular structures. Kuhn et al. (2003) synthesized a derivative, 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3-dioxan-5-yl}pyridinium ylide, revealing its crystal structure and confirming the betaine nature of the compound. This synthesis contributes to the broader understanding of the structural dynamics of these types of compounds (Kuhn, Al-Sheikh, & Steimann, 2003).
Anti-inflammatory Applications
In the field of medicinal chemistry, derivatives of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone have been explored for their potential anti-inflammatory properties. Li et al. (2008) synthesized a series of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, which exhibited significant anti-inflammatory activities, surpassing even the standard reference drug aspirin in certain instances. This research highlights the compound’s relevance in developing novel anti-inflammatory drugs (Li et al., 2008).
Catalysis and Polymer Chemistry
The compound and its derivatives have applications in catalysis and polymer chemistry as well. Deutsch et al. (2007) investigated the acid-catalysed condensation of glycerol with derivatives of [1,3]dioxan, a similar compound, to create potential novel platform chemicals, particularly [1,3]dioxan-5-ols. This study contributes to the understanding of glycerol conversion processes in the creation of new chemicals (Deutsch, Martin, & Lieske, 2007).
Pharmaceutical Applications
In pharmaceutical research, modifications of the compound's structure have been studied for their potential therapeutic applications. For example, Fensome et al. (2008) explored derivatives of the compound in the context of progesterone receptor modulators, which could be used for various female healthcare applications, including contraception and treatment of certain breast cancers (Fensome et al., 2008).
Propiedades
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-4-21-17-11-7-5-9-15(17)16(20)10-6-8-12-18-22-13-19(2,3)14-23-18/h5,7,9,11,18H,4,6,8,10,12-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJNKIHKNANWTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CCCCC2OCC(CO2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646000 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898755-78-7 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

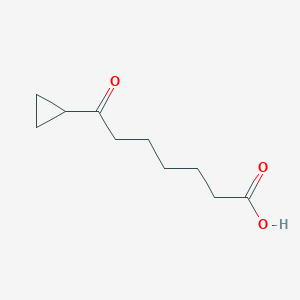

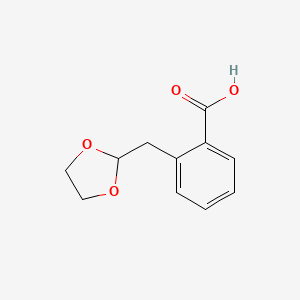
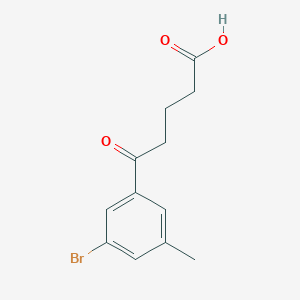
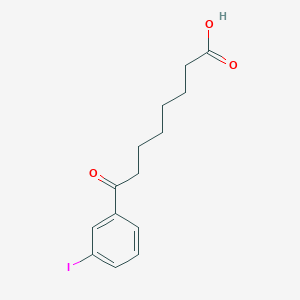

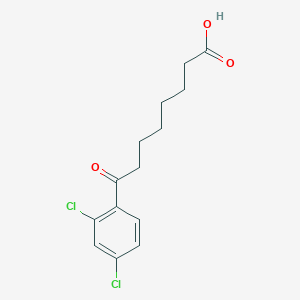

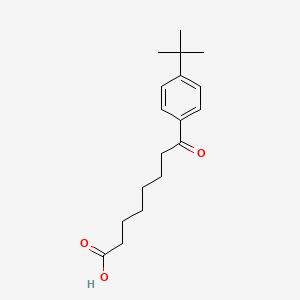

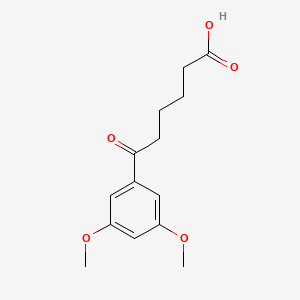

![4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1360714.png)
![7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1360715.png)